N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-sulfonamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-sulfonamide is a complex organic compound that features both benzofuran and thiophene moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of the sulfonamide group further enhances its potential for diverse chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran moiety, followed by the introduction of the propan-2-yl group. The thiophene-2-sulfonamide is then synthesized separately and coupled with the benzofuran derivative under specific conditions.
Formation of Benzofuran Moiety: This can be achieved through cyclization reactions involving phenols and aldehydes under acidic conditions.
Introduction of Propan-2-yl Group: This step often involves alkylation reactions using appropriate alkyl halides.
Synthesis of Thiophene-2-sulfonamide: This involves sulfonation of thiophene followed by amination.
Coupling Reaction: The final step involves coupling the benzofuran derivative with the thiophene-2-sulfonamide under conditions such as the presence of coupling agents like EDCI or DCC in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzofuran and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the benzofuran or thiophene rings.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The benzofuran and thiophene moieties can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group is known to interact with proteins, often leading to the inhibition of enzyme activity by mimicking the transition state of enzyme-substrate complexes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(2-aminopropyl)benzofuran exhibit similar biological activities.
Thiophene Derivatives: Thiophene-2-sulfonamide and its derivatives are known for their antimicrobial and anticancer properties.
Sulfonamide Compounds:
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-sulfonamide is unique due to the combination of benzofuran and thiophene moieties with a sulfonamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-11(16-21(17,18)15-7-4-8-20-15)9-13-10-12-5-2-3-6-14(12)19-13/h2-8,10-11,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPPVWPJCDKBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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